4-Fluorobenzo[b]thiophene-2-carboxylic acid
CAS No.: 310466-37-6
Cat. No.: VC1987593
Molecular Formula: C9H5FO2S
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.
![4-Fluorobenzo[b]thiophene-2-carboxylic acid - 310466-37-6](/images/structure/VC1987593.png)
Specification
CAS No. | 310466-37-6 |
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Molecular Formula | C9H5FO2S |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 4-fluoro-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C9H5FO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |
Standard InChI Key | ZKADPMNICCXSRV-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=C(SC2=C1)C(=O)O)F |
Canonical SMILES | C1=CC(=C2C=C(SC2=C1)C(=O)O)F |
Introduction
Chemical Identity and Properties
4-Fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 310466-37-6) is a heterocyclic compound containing a benzo[b]thiophene core structure with a fluorine atom at position 4 and a carboxylic acid group at position 2. This compound combines the aromaticity of a benzene ring fused with the electron-rich thiophene system, creating a scaffold with distinctive reactivity patterns and applications .
Physical and Chemical Properties
The compound features a molecular formula of C9H5FO2S with a molecular weight of 196.2 g/mol . Its IUPAC name is 4-fluoro-1-benzothiophene-2-carboxylic acid, and it possesses several identifying codes including the InChI key ZKADPMNICCXSRV-UHFFFAOYSA-N . The presence of the fluorine atom significantly influences the electronic properties of the molecule, enhancing its metabolic stability and altering its reactivity compared to non-fluorinated analogues.
Table 1: Key Physical and Chemical Properties
Structural Characteristics
The molecular structure of 4-Fluorobenzo[b]thiophene-2-carboxylic acid consists of three key components that contribute to its chemical behavior and applications:
Core Structure
The benzo[b]thiophene scaffold provides a rigid, planar aromatic system with distinctive electronic properties. This bicyclic heterocycle combines the aromaticity of benzene with the electron-rich character of thiophene, creating a system with unique reactivity patterns. The presence of the sulfur atom in the thiophene ring contributes to the compound's ability to engage in various types of chemical interactions, including hydrogen bonding and π-stacking.
Functional Groups
The compound contains two key functional groups that significantly influence its chemical behavior:
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The carboxylic acid group at position 2 serves as a versatile handle for further derivatization through esterification, amidation, and other transformations, making it particularly valuable in organic synthesis .
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The fluorine atom at position 4 enhances the metabolic stability of the molecule and alters its electronic properties. Fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties, as it can enhance binding affinity, metabolic stability, and membrane permeability .
Synthesis Methods
Synthesis of Related Derivatives
The synthesis of related compounds, such as ethyl 6-halogenobenzo[b]thiophene-2-carboxylate, involves the reaction of substituted benzaldehydes with ethyl thioglycolate. For example, one approach uses 4-chloro-2-fluorobenzaldehyde reacting with ethyl thioglycolate in the presence of triethylamine in anhydrous DMSO at 80°C . Similar methodologies could be adapted for the synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid with appropriate modifications to achieve the desired substitution pattern.
Another related synthetic route involves the preparation of 3-amino-4-fluorobenzo[b]thiophene-2-carboxylic acid, which could potentially serve as a precursor to 4-Fluorobenzo[b]thiophene-2-carboxylic acid through appropriate transformations of the amino group .
Applications in Pharmaceutical Research
Medicinal Chemistry Building Block
4-Fluorobenzo[b]thiophene-2-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals . Its unique structure offers several advantages in drug design:
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The benzo[b]thiophene scaffold appears in numerous bioactive compounds with diverse therapeutic activities.
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The fluorine substituent enhances metabolic stability and can improve binding affinity to target proteins.
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The carboxylic acid group provides a versatile handle for derivatization and conjugation to create diverse chemical libraries .
Development of Therapeutic Agents
The compound is utilized as a key intermediate in the development of various bioactive molecules targeting conditions such as:
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Inflammation and inflammatory diseases
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Cancer and oncological disorders
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Central nervous system disorders
Research indicates that derivatives of benzo[b]thiophene-2-carboxylic acids show promising activities against drug-resistant bacterial strains. For example, acylhydrazones built from benzo[b]thiophene-2-carboxylic hydrazide have demonstrated significant antibacterial properties against Staphylococcus aureus, including methicillin-resistant strains .
Antiviral Applications
Derivatives of 4-fluorobenzo[b]thiophene have also shown promise in antiviral research. One notable example is methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which has demonstrated nanomolar inhibitory activity against hepatitis B virus in vitro . The structure-activity relationship studies suggest that the fluorine substituent contributes significantly to the compound's antiviral properties.
Table 2: Biological Activities of Selected Benzo[b]thiophene Derivatives
Applications in Materials Science
Advanced Materials Development
The unique structural features of 4-Fluorobenzo[b]thiophene-2-carboxylic acid make it valuable for the development of materials with specific optical or electronic properties. The extended π-conjugated system of the benzo[b]thiophene core, combined with the electron-withdrawing effects of the fluorine substituent, contributes to its utility in creating advanced organic materials.
Electronic and Optical Applications
Benzo[b]thiophene derivatives, including fluorinated variants, have been investigated for applications in:
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Organic semiconductors and electronic devices
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Photovoltaic materials and solar cells
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Fluorescent probes and imaging agents
The presence of the fluorine atom can modify the electronic properties of the benzo[b]thiophene system, potentially leading to materials with enhanced performance characteristics such as improved charge transport properties or modified bandgaps.
Related Derivatives and Analogues
Halogenated Derivatives
Several halogenated derivatives of benzo[b]thiophene-2-carboxylic acid have been synthesized and studied, each with unique properties and potential applications:
Table 3: Halogenated Derivatives of Benzo[b]thiophene-2-carboxylic Acid
Functionalized Derivatives
Various functionalized derivatives of 4-Fluorobenzo[b]thiophene-2-carboxylic acid have been synthesized to enhance specific properties or to target particular applications:
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Amide derivatives such as N-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide (C14H14FNOS) demonstrate potential biological activities and are used in pharmaceutical research.
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Sulfonyl derivatives like methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have shown promising antiviral activity against hepatitis B virus .
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Amino-substituted variants such as 3-amino-4-fluorobenzo[b]thiophene-2-carboxylic acid serve as valuable intermediates in the synthesis of more complex bioactive molecules .
Structure-Activity Relationships
The relationship between the structure of 4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives and their biological activities provides valuable insights for drug design and development.
Impact of Fluorine Substitution
The fluorine atom at position 4 contributes significantly to the biological properties of the compound and its derivatives:
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Enhanced metabolic stability due to the strong C-F bond
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Altered electronic distribution affecting binding interactions with biological targets
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Improved lipophilicity influencing membrane permeability
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Potential hydrogen bond acceptor properties affecting protein-ligand interactions
Influence of Carboxylic Acid Functionality
The carboxylic acid group at position 2 serves as a versatile point for structural modifications:
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Conversion to amides has led to compounds with enhanced antibacterial activities
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Esterification can improve cell permeability while maintaining biological activity
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Derivatization to hydrazides allows for the synthesis of acylhydrazones with diverse biological profiles
Current Research Trends and Future Directions
Pharmaceutical Research Advancements
Current research on 4-Fluorobenzo[b]thiophene-2-carboxylic acid and its derivatives focuses on several promising areas:
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Development of novel antibacterial agents against drug-resistant bacterial strains, particularly those targeting Staphylococcus aureus and other clinically significant pathogens .
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Exploration of antiviral activities, with significant progress already demonstrated in hepatitis B virus inhibition .
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Investigation of potential applications in cancer therapy, leveraging the unique structural features of benzo[b]thiophene derivatives to develop compounds targeting specific oncogenic pathways.
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Design of central nervous system-targeted therapeutics, utilizing the favorable pharmacokinetic properties conferred by the fluorine substituent.
Synthetic Methodology Innovations
Advancements in synthetic methodologies for the preparation of 4-Fluorobenzo[b]thiophene-2-carboxylic acid and related compounds continue to emerge, focusing on:
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Development of more efficient and selective synthetic routes
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Exploration of green chemistry approaches to minimize environmental impact
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Application of flow chemistry techniques for scalable production
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Investigation of catalytic methods for the direct functionalization of the benzo[b]thiophene scaffold
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